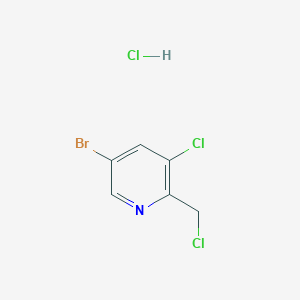

Clorhidrato de 5-bromo-3-cloro-2-(clorometil)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C6H5BrCl3N and its molecular weight is 277.37. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Reacciones de Alquilación: El clorhidrato de 5-bromo-3-cloro-2-(clorometil)piridina sirve como un reactivo versátil en reacciones de alquilación catalizadas por bases. Los investigadores lo utilizan para introducir grupos alquilo en moléculas orgánicas, lo cual es crucial para el desarrollo de fármacos y la síntesis de compuestos bioactivos .

- Complejos de Gd³⁺: Los científicos han empleado este compuesto en la síntesis de complejos de ácido dietilentriaminopentaacético bisamida de Gd³⁺. Estos complejos son sensibles a los iones Zn²⁺ y pueden servir como agentes de contraste para la imagenología por resonancia magnética. Dichos agentes mejoran la visibilidad de tejidos u órganos específicos durante la imagenología médica .

Síntesis Orgánica y Química Medicinal

Imágenes por Resonancia Magnética (IRM) Agentes de Contraste

En resumen, este compuesto encuentra aplicaciones en la síntesis orgánica, la química medicinal, la ciencia de los materiales y la imagenología. Su versatilidad y modificabilidad lo convierten en un objetivo intrigante para futuras investigaciones y desarrollo. Recuerde consultar la literatura especializada y a expertos para obtener protocolos e información detallados específicos para cada aplicación . Si necesita más información o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In SM coupling reactions, this process involves the transfer of formally nucleophilic organic groups from boron to palladium . The exact mode of action for 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride may vary depending on the specific reaction conditions and the presence of other reagents.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbon–carbon bond formation . In the context of SM coupling reactions, the compound could potentially influence the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The molecular and cellular effects of the compound’s action would likely be dependent on the specific reaction conditions and the presence of other reagents. In the context of SM coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds , thereby enabling the synthesis of complex organic molecules.

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which play a pivotal role in cell signaling pathways. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride within cells and tissues are essential for understanding its effects. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes .

Subcellular Localization

The subcellular localization of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding its subcellular localization provides insights into its mechanism of action and potential effects on cellular function.

Propiedades

IUPAC Name |

5-bromo-3-chloro-2-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N.ClH/c7-4-1-5(9)6(2-8)10-3-4;/h1,3H,2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBFEJPKRWFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955553-48-6 |

Source

|

| Record name | 5-bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)